2,3-Dichloro-5-(difluoromethoxy)benzyl bromide
Overview
Description
2,3-Dichloro-5-(difluoromethoxy)benzyl bromide is an organic compound characterized by the presence of chlorine, fluorine, and bromine atoms attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-(difluoromethoxy)benzyl bromide typically involves the bromination of 2,3-dichloro-5-(difluoromethoxy)toluene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like carbon tetrachloride or chloroform at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-5-(difluoromethoxy)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding benzyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzyl alcohols or carboxylic acids.
Reduction: Benzyl derivatives with reduced functional groups.
Scientific Research Applications
2,3-Dichloro-5-(difluoromethoxy)benzyl bromide finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-(difluoromethoxy)benzyl bromide involves its interaction with molecular targets through its reactive bromine atom. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities and applications in chemical synthesis.
Comparison with Similar Compounds
- 2,3-Dichloro-5-(trifluoromethoxy)benzyl bromide
- 2,3-Dichloro-5-(methoxy)benzyl bromide
- 2,3-Dichloro-5-(fluoromethoxy)benzyl bromide
Comparison: 2,3-Dichloro-5-(difluoromethoxy)benzyl bromide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. This makes it more reactive and versatile compared to its analogs, allowing for a broader range of chemical transformations and applications.
Properties
IUPAC Name |
1-(bromomethyl)-2,3-dichloro-5-(difluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2F2O/c9-3-4-1-5(14-8(12)13)2-6(10)7(4)11/h1-2,8H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRCVUMFLVJPIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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